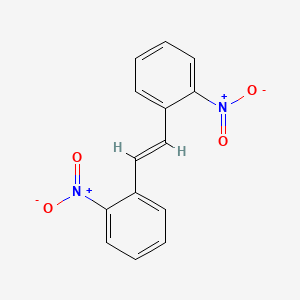
2,2'-Dinitrostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups (-NO2) attached to the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-Dinitrostilbene can be synthesized through several methods. One common approach involves the nitration of stilbene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene rings .
Industrial Production Methods: In industrial settings, the production of 2,2’-Dinitrostilbene often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Dinitrostilbene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Ozone, reductive hydrolysis agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction: 2,2’-Diaminostilbene.
Oxidation: Nitrobenzaldehydes.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dinitrostilbene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-Dinitrostilbene and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The exact mechanism depends on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dinitrostilbene-2,2’-disulfonic acid: Used in the synthesis of fluorescent brighteners.
2,2’,4,4’,6,6’-Hexanitrostilbene: A thermally stable explosive used in military applications.
Uniqueness: 2,2’-Dinitrostilbene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
42467-40-3 |
|---|---|
Molekularformel |
C14H10N2O4 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
1-nitro-2-[(E)-2-(2-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-10H/b10-9+ |
InChI-Schlüssel |
RXUWVHYGEJQYBF-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)

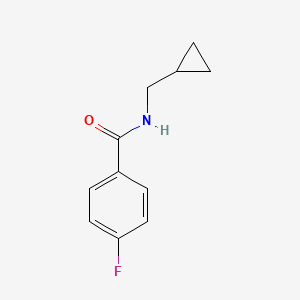
![[3-(3,5-ditert-butyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl] acetate](/img/structure/B14160146.png)
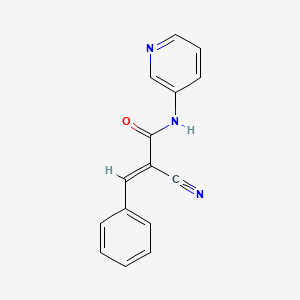
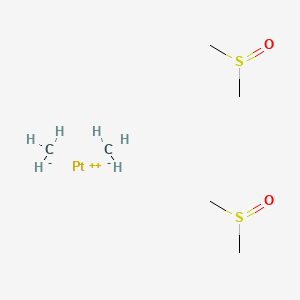
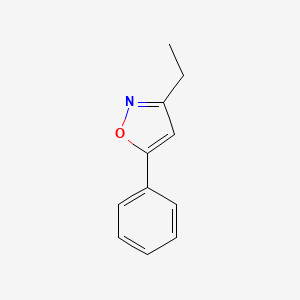

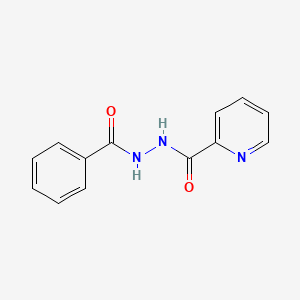
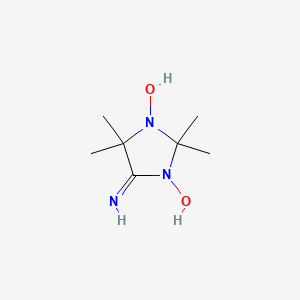
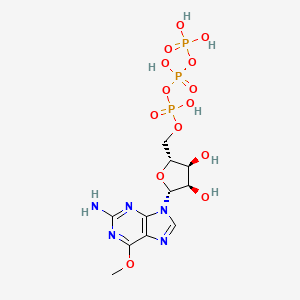
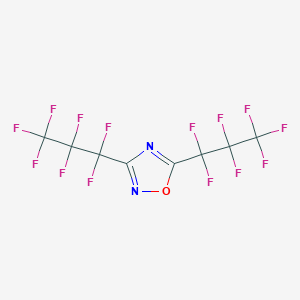
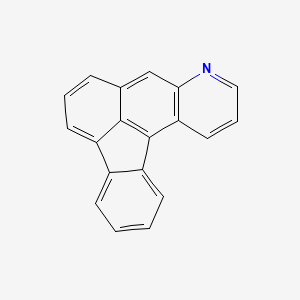
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
